molecular formula C24H32FN3O2 B4082928 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B4082928
M. Wt: 413.5 g/mol
InChI Key: JGUCXMRYILQGSW-UHFFFAOYSA-N
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Description

1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties and therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine is complex and involves the modulation of various neurotransmitter systems in the brain. The compound has been shown to act as a partial agonist at serotonin and dopamine receptors, which can lead to changes in the levels of these neurotransmitters in the brain. These changes can then affect various physiological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine are diverse and depend on the specific receptors that it interacts with. The compound has been shown to affect the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its high affinity for various receptors, which allows for precise and specific modulation of neurotransmitter systems. Additionally, the compound has been shown to have relatively low toxicity, which makes it a safe and viable option for use in animal studies. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which can make it difficult to interpret results and draw conclusions.

Future Directions

There are several future directions for research on 1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of focus is the development of more selective and potent derivatives of the compound that can target specific receptors and neurotransmitter systems. Additionally, there is a need for further investigation into the potential therapeutic applications of the compound for various psychiatric and neurological disorders. Finally, future research should aim to elucidate the precise mechanism of action of the compound and its effects on various physiological processes.

Scientific Research Applications

1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for several receptors, including serotonin and dopamine receptors, which are involved in various physiological processes. The compound has been investigated for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O2/c1-29-21-9-10-22(25)19(16-21)17-26-11-5-6-20(18-26)27-12-14-28(15-13-27)23-7-3-4-8-24(23)30-2/h3-4,7-10,16,20H,5-6,11-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUCXMRYILQGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine

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